Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H24N4O7S and its molecular weight is 500.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This chemical has been used as a precursor in the synthesis of various novel compounds. Researchers have developed methods for synthesizing derivatives by starting with carbazole and employing reactions with ethyl chloroacetate, leading to compounds evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties (Sharma, Kumar, & Pathak, 2014; Akhaja & Raval, 2013). The structural characterization of these compounds is typically achieved using techniques such as UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis.
Biological Evaluation
Several studies have reported the evaluation of compounds synthesized using Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate for their biological activities. For instance, derivatives have shown significant antibacterial and antifungal activity (Sharma, Kumar, & Pathak, 2014). Other studies have highlighted the potential antitubercular and antimalarial activities of certain derivatives, suggesting their use in chemotherapy against tuberculosis and malaria (Akhaja & Raval, 2013).
Anticancer Properties
The anticancer activities of synthesized derivatives have been a focus of research, with some compounds found to be active against human breast cancer cell lines, such as MCF7, showcasing their potential in cancer therapy (Sharma, Kumar, & Pathak, 2014).
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is known that compounds with an isoindoline-1,3-dione nucleus have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
The exact mode of action of This compound Compounds with an isoindoline-1,3-dione nucleus are known to exhibit diverse chemical reactivity .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that compounds with an isoindoline-1,3-dione nucleus have potential applications in different fields .
Result of Action
The molecular and cellular effects of This compound Compounds with an isoindoline-1,3-dione nucleus are known to have potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S/c1-3-34-23(31)26-11-13-27(14-12-26)35(32,33)16-9-7-15(8-10-16)20(28)24-18-6-4-5-17-19(18)22(30)25(2)21(17)29/h4-10H,3,11-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGEDMXMQOGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.